molecular formula C49H76O3 B10828686 Tocopheryl Retinoate; Tretinoin tocoferil

Tocopheryl Retinoate; Tretinoin tocoferil

Cat. No.: B10828686
M. Wt: 713.1 g/mol
InChI Key: RIQIJXOWVAHQES-UHFFFAOYSA-N
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Description

Tocopheryl Retinoate, also known as Tretinoin Tocoferil, is a compound that combines the properties of tocopherol (vitamin E) and retinoic acid (vitamin A derivative). This compound is primarily used in dermatological applications due to its potent antioxidant and anti-aging properties. Tocopheryl Retinoate is known for its ability to stimulate collagen production, reduce fine lines and wrinkles, and improve skin texture and tone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tocopheryl Retinoate involves the esterification of all-trans retinoic acid with tocopherol. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out in an anhydrous solvent like dichloromethane. The reaction conditions include maintaining a temperature of around 0-5°C to prevent the degradation of retinoic acid .

Industrial Production Methods: Industrial production of Tocopheryl Retinoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and minimize impurities .

Scientific Research Applications

Tocopheryl Retinoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Tocopheryl Retinoate is unique due to its dual action as both a retinoid and an antioxidant. Similar compounds include:

Tocopheryl Retinoate stands out due to its combined antioxidant and retinoid properties, making it a versatile and effective compound in dermatological applications.

Properties

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQIJXOWVAHQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860571
Record name O~15~-[2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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